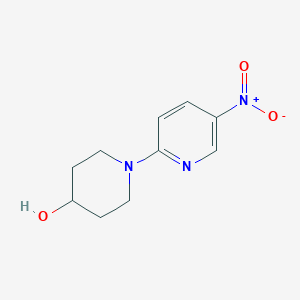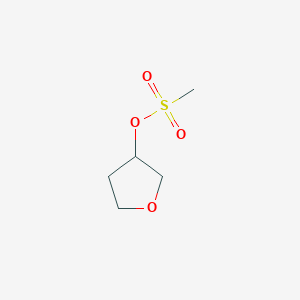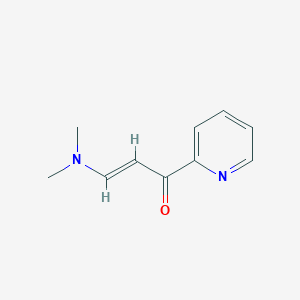
1-(5-Nitropyridin-2-yl)piperidin-4-ol
Descripción general
Descripción
1-(5-Nitropyridin-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C10H13N3O3 . It has a molecular weight of 223.23 g/mol. The IUPAC name for this compound is 1-(5-nitropyridin-2-yl)piperidin-4-ol .
Molecular Structure Analysis
The molecular structure of 1-(5-Nitropyridin-2-yl)piperidin-4-ol consists of a piperidine ring attached to a nitropyridine ring via a single bond . The piperidine ring contains a hydroxyl group, and the pyridine ring contains a nitro group .Physical And Chemical Properties Analysis
1-(5-Nitropyridin-2-yl)piperidin-4-ol is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Light-Catalyzed Reactions : A study by Johnson and Rees (1967) in the "Journal of The Chemical Society B: Physical Organic" investigated the light-catalyzed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. They found that exposure to ultraviolet light accelerates the reaction, with quantum yields varying depending on the concentration of piperidine, indicating potential applications in photochemistry and synthesis processes (Johnson & Rees, 1967).
X-ray Crystallography Studies : Gzella, Wrzeciono, and Pöppel (1999) in "Acta Crystallographica Section C-crystal Structure Communications" conducted X-ray studies on compounds related to 1-(5-Nitropyridin-2-yl)piperidin-4-ol. Their research provides insights into the molecular structure of these compounds, which is crucial for understanding their reactivity and potential applications in materials science or drug design (Gzella, Wrzeciono, & Pöppel, 1999).
Synthesis of Nitropyridines : Ivanova et al. (2021) in the "Siberian Journal of Life Sciences and Agriculture" reviewed methods for synthesizing nitropyridines, which are structurally related to 1-(5-Nitropyridin-2-yl)piperidin-4-ol. This compound is highlighted for its importance in pharmaceuticals and material production, suggesting its role in the development of new drugs and materials (Ivanova et al., 2021).
Molecular Dynamic Simulation Studies : Kaya et al. (2016) in the "Journal of The Taiwan Institute of Chemical Engineers" conducted molecular dynamic simulations to study the adsorption and corrosion inhibition properties of piperidine derivatives. This research might indicate potential applications of 1-(5-Nitropyridin-2-yl)piperidin-4-ol in corrosion inhibition (Kaya et al., 2016).
Drug Solubility Improvement : A paper by Machado et al. (2013) in "Monatshefte für Chemie - Chemical Monthly" discussed using ultrasound irradiation to form salts of poorly soluble compounds, including derivatives of 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one. This research suggests potential pharmaceutical applications, particularly in improving drug solubility (Machado et al., 2013).
PET Radioligand Development : García et al. (2014) in "European journal of medicinal chemistry" explored the development of PET tracers for serotonin 5-HT(1A) receptors using derivatives of nitropyridin. This suggests a potential application of 1-(5-Nitropyridin-2-yl)piperidin-4-ol in neuroimaging and neuropsychiatric disorder research (García et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
1-(5-nitropyridin-2-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-9-3-5-12(6-4-9)10-2-1-8(7-11-10)13(15)16/h1-2,7,9,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDAKLOFMCIERS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386337 | |
| Record name | 1-(5-nitropyridin-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Nitropyridin-2-yl)piperidin-4-ol | |
CAS RN |
353258-16-9 | |
| Record name | 1-(5-nitropyridin-2-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)







